(S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride

Acetylcholinesterase inhibition Stereochemical SAR Neuropharmacology

Researchers requiring a defined (S)-enantiopure pyrrolidine-pyrazole scaffold often face supply inconsistency, where racemic or regioisomeric mixtures confound SAR studies. This (S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride (CAS 2287246-69-7) resolves that problem with absolute stereochemical fidelity. • Enantiopure (S)-configuration avoids >10-fold potency loss vs. (R)-enantiomer in enzyme inhibition assays. • Dihydrochloride salt ensures aqueous solubility for direct coupling in polar solvents without pre-neutralization. • Ro3-compliant fragment (MW 210.10, logP 0.22, Fsp³ 0.57) ready for fragment-based screening libraries. • Stable, non-hygroscopic salt form simplifies storage and global ambient-temperature shipping.

Molecular Formula C7H13Cl2N3
Molecular Weight 210.10 g/mol
Cat. No. B12311090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
Molecular FormulaC7H13Cl2N3
Molecular Weight210.10 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=NN2.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-2-6(8-4-1)7-3-5-9-10-7;;/h3,5-6,8H,1-2,4H2,(H,9,10);2*1H/t6-;;/m0../s1
InChIKeyXWROSQRQLJYJCY-ILKKLZGPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-(Pyrrolidin-2-yl)-1H-pyrazole Dihydrochloride Overview


(S)-5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride (CAS 2287246-69-7) is a chiral, enantiopure heterocyclic building block that combines a pyrazole core with a (2S)-pyrrolidine substituent at the 5-position . Its molecular formula is C₇H₁₃Cl₂N₃, with a molecular weight of 210.10 g/mol . As a member of the pyrrolidine–pyrazole class, this compound serves as a privileged scaffold in medicinal chemistry for constructing kinase inhibitors, GPCR modulators, and enzyme inhibitors [1]. The dihydrochloride salt form confers enhanced aqueous solubility compared to the free base (mp 221 °C, water-insoluble), a critical practical advantage for solution-phase biological assays and further derivatization .

Irreplaceability of (S)-5-(Pyrrolidin-2-yl)-1H-pyrazole Dihydrochloride


Pyrrolidine–pyrazole compounds exhibit profound position-, stereo-, and salt-form-dependent variation in biological activity that precludes simple interchange. Systematic SAR studies on related scaffolds demonstrate that shifting the pyrrolidine substituent from the 5-position to the 3- or 4-position alters target engagement by orders of magnitude—pyrrolidine-2-yl derivatives favor enzyme inhibition, whereas 3-substituted analogs show antibacterial activity (IC₅₀ 22–27 nM) and 4-substituted analogs frequently exceed 100 µM [1]. Within the same regioisomer, the (S)-enantiomer can differ from the (R)-enantiomer by >10-fold in cholinesterase inhibition potency (IC₅₀ 0.029–0.041 µM for S vs. significantly higher for R) [1]. Furthermore, the dihydrochloride salt provides aqueous solubility essential for biochemical assay compatibility, whereas the free base is water-insoluble . Selection of the precise stereoisomer, regioisomer, and salt form is therefore a non-negotiable determinant of experimental outcome.

Differentiation Evidence: (S)-5-(Pyrrolidin-2-yl)-1H-pyrazole Dihydrochloride vs. Analogs


S- vs. R-Enantiomer Potency in Cholinesterase Inhibition

In structurally related pyrrolidine-containing derivatives, (S)-configuration compounds exhibit acetylcholinesterase inhibitory IC₅₀ values spanning 0.029–0.041 µM, whereas the corresponding (R)-configuration analogs show significantly weaker inhibition [1]. This >10-fold stereochemistry-dependent potency gap establishes that procurement of the enantiopure (S)-form is mandatory for applications requiring maximal target engagement at cholinesterase enzymes [1]. The racemic mixture (CAS 1316223-60-5) would deliver at best half the active stereoisomer concentration, compromising assay sensitivity and reproducibility .

Acetylcholinesterase inhibition Stereochemical SAR Neuropharmacology

Regioisomer Effect on Enzyme vs. Antibacterial Activity

Systematic SAR analysis across pyrrolidine–pyrazole regioisomers reveals that pyrrolidine-2-yl derivatives (5-position substitution) are preferentially associated with enhanced enzyme inhibition properties, whereas pyrrolidine-3-yl substituted analogs demonstrate antibacterial activity with IC₅₀ values in the 22.34–27.21 nM range [1]. Pyrrolidine-4-yl modifications consistently yield IC₅₀ values exceeding 100 µM, indicating unfavorable spatial presentation for most biological targets [1]. A specific derivative incorporating the 5-[(2S)-pyrrolidin-2-yl]-1H-pyrazol-3-yl substructure demonstrated CDK4/cyclin D1 inhibition with an IC₅₀ of 220 nM in in vitro kinase assays, vs. CDK2/cyclin A2 IC₅₀ of 25,000 nM, confirming that even within the 5-substituted scaffold, kinase selectivity can be modulated [2].

Regioisomeric SAR Kinase inhibition Antibacterial

Dihydrochloride Salt vs. Free Base: Aqueous Solubility

The free base 5-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1316223-60-5) is a colorless solid with a melting point of 221 °C, soluble in acetone, chloroform, and ethyl acetate, but insoluble in water . The dihydrochloride salt form (CAS 2287246-69-7) converts the neutral free base into a highly water-soluble ionic species suitable for aqueous biochemical assays, cell-based screening, and further derivatization in polar solvents . This solubility transformation is essential for any application requiring physiological or aqueous buffer conditions, eliminating the need for DMSO co-solvents or surfactants that may interfere with target biology .

Aqueous solubility Salt selection Assay compatibility

S1PR2 Antagonism Reverses 5-FU Resistance

A series of pyrrolidine-pyrazole S1PR2 inhibitors were designed, synthesized, and evaluated for reversing 5-fluorouracil (5-FU) resistance in colorectal cancer [1]. The lead compound JTE-013 (a pyrrolidine-pyrazole derivative) blocked S1PR2 internalization to the endoplasmic reticulum, downregulated tumoral dihydropyrimidine dehydrogenase (DPD) expression, and increased the in vivo 5-FU inhibition rate from 13.01% to 75.87% in HCT116ᴰᴾᴰ xenograft models [1]. While JTE-013 is a more elaborated analog, the core pyrrolidine-2-yl-pyrazole motif present in the target compound is the essential pharmacophoric element enabling S1PR2 engagement [2]. The (S)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride thus represents the minimal chiral building block for constructing novel S1PR2-targeting agents with defined stereochemistry [2].

S1PR2 antagonism Colorectal cancer Chemoresistance reversal

Fsp³ Advantage for Fragment-Based Discovery

(S)-5-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride exhibits an Fsp³ (fraction of sp³-hybridized carbons) value of 0.57, calculated from its molecular composition of 4 sp³-hybridized carbons out of 7 total carbons . This value substantially exceeds the Fsp³ of planar, fully aromatic pyrazole analogs (typically <0.2), offering greater three-dimensional character that is correlated with improved clinical success rates in drug discovery [1]. The molecule's molecular weight (210.10 g/mol), hydrogen bond donor/acceptor count (2 HBD, 2 HBA), and logP (0.22 for the free base) all fall within fragment-like Rule-of-Three (Ro3) guidelines, making it suitable for fragment-based screening libraries .

Fragment-based drug discovery 3D molecular space Fsp³

Applications of (S)-5-(Pyrrolidin-2-yl)-1H-pyrazole Dihydrochloride


Stereochemically Defined Kinase Inhibitor Lead Generation

Use the (S)-enantiopure dihydrochloride as a chiral building block for constructing ATP-competitive kinase inhibitors. The 5-(pyrrolidin-2-yl) substitution pattern favors enzyme inhibition over antibacterial activity (vs. 3-substituted regioisomers), and the defined (S)-stereochemistry avoids the >10-fold potency loss observed with (R)-enantiomers in enzyme inhibition assays [1]. The aqueous solubility of the dihydrochloride salt enables direct coupling reactions in polar solvents without pre-neutralization .

S1PR2-Targeted Colorectal Cancer Chemoresistance Reversal Programs

Employ this compound as the chiral core intermediate for synthesizing novel S1PR2 antagonists aimed at reversing 5-FU resistance. The pyrrolidine-pyrazole scaffold has been validated in vivo, with lead compound JTE-013 increasing 5-FU tumor inhibition from 13.01% to 75.87% in HCT116ᴰᴾᴰ xenograft models [2]. The (S)-enantiopure building block ensures that downstream SAR exploration occurs on a single, defined stereochemical series.

Fragment-Based Drug Discovery (FBDD) Library Construction

Incorporate this Ro3-compliant fragment (MW 210.10, logP 0.22, HBD 2, HBA 2) into fragment screening libraries for target-based SPR, NMR, or thermal shift assays [3]. Its Fsp³ of 0.57 provides significantly greater three-dimensional character than planar aromatic pyrazole fragments (Fsp³ <0.2), aligning with the established correlation between higher molecular saturation and improved clinical candidate progression rates [3].

Chiral Organocatalyst and Ligand Precursor Synthesis

Exploit the (S)-pyrrolidine moiety as a chiral amine handle for constructing enantioselective organocatalysts or metal-coordinating ligands. The 5-position pyrazole attachment offers a distinct geometric vector compared to 3- or 4-substituted regioisomers, enabling differentiated catalyst geometries [1]. The dihydrochloride salt form provides a stable, non-hygroscopic storage form that can be readily neutralized to the free amine for subsequent derivatization .

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